

4-(4-Chlorophenyl)-2-hydroxybenzoic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Cat. No.: B593986

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **4-(4-Chlorophenyl)-2-hydroxybenzoic Acid**

Abstract

This technical guide provides a comprehensive analysis of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**, a biphenyl carboxylic acid derivative of significant interest to researchers in medicinal chemistry and material science. The document elucidates the molecule's core structural features, three-dimensional conformation, and detailed spectroscopic signature. We present a validated synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, explaining the mechanistic rationale behind the protocol. Furthermore, this guide synthesizes data to predict the compound's physicochemical properties and discusses the potential structure-activity relationships that make it a valuable scaffold for drug development and a versatile chemical intermediate. All technical claims are substantiated with citations to authoritative scientific literature.

Introduction to 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid Chemical Identity and Nomenclature

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is an aromatic organic compound belonging to the class of biphenyl carboxylic acids. Its structure is characterized by a salicylic acid (2-

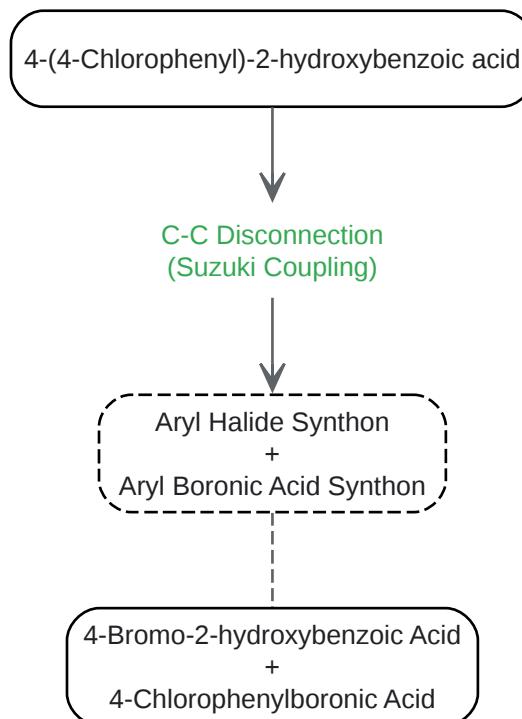
hydroxybenzoic acid) core that is substituted at the 4-position with a 4-chlorophenyl moiety. This arrangement combines the well-established pharmacophore of salicylic acid with the rigid, lipophilic biphenyl framework, a common feature in many bioactive molecules.

Systematic IUPAC Name: **4-(4-chlorophenyl)-2-hydroxybenzoic acid**

The structure integrates three key functional components: a carboxylic acid group, a phenolic hydroxyl group, and an organochlorine substituent, each contributing to its unique chemical and physical properties.

Significance in Medicinal Chemistry and Material Science

The structural motifs within **4-(4-Chlorophenyl)-2-hydroxybenzoic acid** suggest considerable potential in various scientific domains. Hydroxybenzoic acids and their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The biphenyl scaffold provides a rigid backbone that can be functionalized to optimize interactions with biological targets, a strategy frequently employed in drug design.[4]


The introduction of a chlorine atom onto the phenyl ring can significantly modulate the molecule's pharmacokinetic profile by increasing lipophilicity, which may enhance membrane permeability. Furthermore, the chlorine atom can participate in specific halogen bonding interactions within protein binding pockets, potentially increasing ligand affinity and selectivity. This compound serves as a valuable intermediate for synthesizing more complex molecules, including potential anti-inflammatory agents, enzyme inhibitors, and functional polymers.[5][6]

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for constructing the C-C bond that forms the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aromatic rings. This leads to two readily available starting materials: a halogenated derivative of 2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

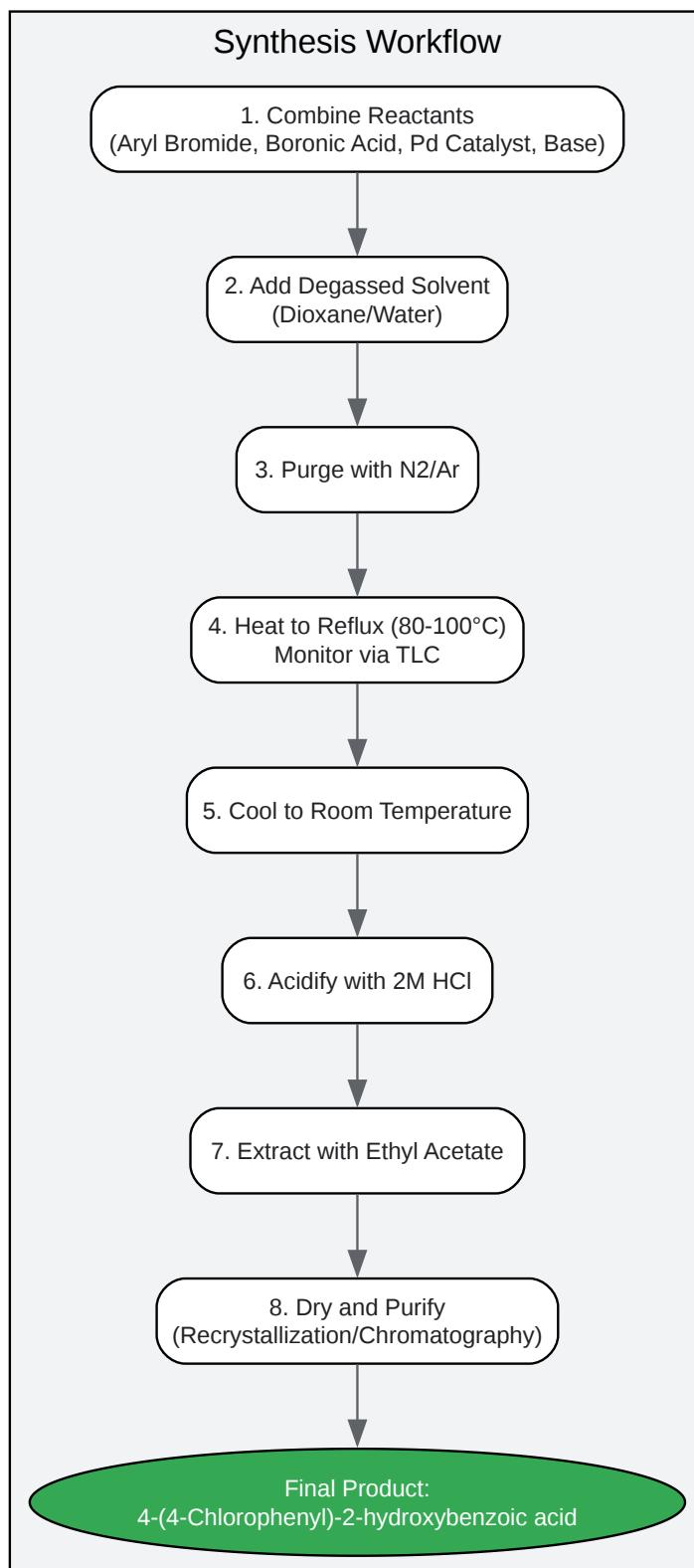
[Click to download full resolution via product page](#)

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust method for the synthesis of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid** from 4-bromo-2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

Step-by-Step Methodology:


- Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Palladium(II) acetate (0.02 eq) with a phosphine ligand like SPhos (0.04 eq).

- Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, typically potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3) (3.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.
- Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is ~2-3, which will precipitate the carboxylic acid product.
- Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**.

Causality Behind Experimental Choices:

- Palladium Catalyst: Palladium is highly efficient in catalyzing the C-C bond formation by cycling through Pd(0) and Pd(II) oxidation states in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4]
- Base: The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the aryl group is transferred from boron to palladium.[7]
- Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating an effective reaction medium.[8]
- Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst to an inactive Pd(II) species, ensuring the catalytic cycle can proceed efficiently.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Comprehensive Structural Elucidation Core Molecular Structure and Physicochemical Properties

The molecular structure of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid** is depicted below, highlighting its key functional groups. Its properties are summarized in the table.

Caption: 2D structure of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ ClO ₂	[9]
Molecular Weight	248.66 g/mol	Calculated
Appearance	White to off-white solid	Expected
CAS Number	7079-15-4 (for isomer)	[9]
Predicted logP	~4.0-4.5	Calculated

Note: The CAS number 7079-15-4 refers to the isomer 4'-Chloro-biphenyl-2-carboxylic acid. The exact CAS for the titled compound may differ, but the physicochemical properties are expected to be very similar.

Three-Dimensional Conformation: Dihedral Angle

A critical feature of the 3D structure of biphenyl derivatives is the dihedral angle (twist angle) between the planes of the two aromatic rings. Due to steric hindrance between the ortho-substituents on adjacent rings (in this case, the hydrogen at C5 and the hydrogen at the ortho position of the chlorophenyl ring), the molecule is not planar. This non-planar conformation is crucial for its interaction with biological targets, as it defines the spatial orientation of the substituents. Crystal structures of related compounds, such as N-(4-Chlorophenyl)-2-hydroxybenzamide, show a significant dihedral angle of 20.02°.[10] Similarly, substituted benzophenones exhibit ring twist angles often exceeding 50-60°.[11] It is therefore highly

probable that **4-(4-Chlorophenyl)-2-hydroxybenzoic acid** adopts a twisted conformation in its ground state.

Spectroscopic Signature Analysis

Spectroscopic analysis provides a definitive fingerprint for structural confirmation. The following data are predicted based on the known effects of the constituent functional groups.

¹ H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Carboxyl H	~11.0-13.0	br s	1H	-COOH
Phenolic H	~9.0-10.0	br s	1H	Ar-OH
Aromatic H	~7.8-8.0	d	1H	Proton ortho to -COOH
Aromatic H	~7.5-7.7	d	2H	Protons ortho to -Cl
Aromatic H	~7.4-7.5	d	2H	Protons meta to -Cl
Aromatic H	~7.0-7.2	m	2H	Protons meta to -COOH
¹³ C NMR	Predicted δ (ppm)		Assignment	
Carbonyl	~170-175		C=O	
Phenolic C	~155-160		C-OH	
Aromatic C	~135-145		Quaternary C's	
Aromatic C	~130-135		C-Cl	
Aromatic C	~115-130		Aromatic C-H	

The IR spectrum is expected to show characteristic absorption bands confirming the presence of the key functional groups.

Frequency Range (cm ⁻¹)	Vibration Mode	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid (H-bonded)
~3200 (sharp)	O-H stretch	Phenolic hydroxyl
1680-1710	C=O stretch	Carboxylic acid (conjugated)
1450-1600	C=C stretch	Aromatic rings
1080-1100	C-Cl stretch	Aryl chloride
~1250	C-O stretch	Phenol/Carboxylic acid

Mass spectrometry will confirm the molecular weight and elemental composition.

- Molecular Ion (M⁺): A peak at m/z \approx 248 is expected, corresponding to the molecular formula C₁₃H₉³⁵ClO₂.
- Isotopic Peak (M+2): A characteristic peak at m/z \approx 250 will be observed with an intensity of approximately one-third of the M⁺ peak, which is the definitive signature for the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
- Fragmentation: Common fragmentation patterns would include the loss of H₂O (m/z -18), COOH (m/z -45), and potentially cleavage at the biphenyl bond.

Potential Applications and SAR Insights As a Pharmacophore in Drug Discovery

This molecule is a promising scaffold for drug discovery. The salicylic acid moiety is a known inhibitor of cyclooxygenase (COX) enzymes, and its derivatives are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).^[12] The biphenyl structure is present in numerous approved drugs, where it often serves to position functional groups in distinct regions of a binding site.

Derivatives of p-hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial and antioxidant effects.^{[2][13]} By combining these features, **4-(4-Chlorophenyl)-2-hydroxybenzoic acid** could serve as a starting point for developing novel:

- Anti-inflammatory agents: Targeting enzymes in the arachidonic acid pathway.
- Anticancer agents: The rigid biphenyl structure can be adapted to target kinase or protein-protein interaction sites.^[6]
- Antimicrobial compounds: Leveraging the known activities of phenolic acids.

Role of Key Structural Features

- Carboxylic Acid (-COOH): Acts as a key hydrogen bond donor and acceptor and can form salt bridges with basic residues (e.g., arginine, lysine) in protein active sites.
- Hydroxyl Group (-OH): Can act as a hydrogen bond donor/acceptor. Its position ortho to the carboxylic acid allows for potential intramolecular hydrogen bonding, which can influence acidity and conformation.
- Chlorophenyl Group: Increases lipophilicity, potentially improving cell membrane penetration. The chlorine atom can form specific halogen bonds, and the entire group can engage in hydrophobic and π -stacking interactions.
- Dihedral Twist: The non-planar structure presents a three-dimensional pharmacophore that may fit into complex, non-planar binding pockets more effectively than a flat molecule.

Conclusion

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a synthetically accessible molecule with a well-defined structure that combines several features of high value in medicinal and materials chemistry. Its molecular architecture, characterized by a twisted biphenyl core functionalized with reactive hydroxyl and carboxyl groups and a modulating chloro-substituent, has been thoroughly detailed. The provided spectroscopic predictions offer a clear blueprint for its analytical characterization. The inherent biological potential of its structural components makes this compound and its future derivatives promising candidates for further investigation in drug discovery and development programs.

References

- Liu, W., Zhou, X., Mei, G., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂

nanocatalyst. *Journal of Chemical Research*. Available at: [\[Link\]](#)

- Allard, M., et al. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. *Organic Process Research & Development*. Available at: [\[Link\]](#)
- Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. *International Journal of Organic Chemistry*. Available at: [\[Link\]](#)
- ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaara cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst. Available at: [\[Link\]](#)
- Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. *RSC Advances*. Available at: [\[Link\]](#)
- PubChem. (n.d.). 4-Chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzenoic acid. Available at: [\[Link\]](#)
- Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. *Acta Crystallographica Section E*. Available at: [\[Link\]](#)
- Bai, X.-H., Xing, Y., & Liu, S.-J. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C₁₃H₉ClO₂. *Zeitschrift für Kristallographie - New Crystal Structures*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Available at: [\[Link\]](#)
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Available at: [\[Link\]](#)
- PubChem. (n.d.). (2E)-4-(4-Chlorophenyl)-4-hydroxy-2-butenoic acid. Available at: [\[Link\]](#)
- Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. *Bashkir Chemical Journal*. Available at: [\[Link\]](#)

- Stenutz. (n.d.). 4-chloro-2-hydroxybenzoic acid. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available at: [\[Link\]](#)
- American Chemical Society. (2015). 4-Hydroxybenzoic acid. Molecule of the Week. Available at: [\[Link\]](#)
- ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available at: [\[Link\]](#)
- PubChem. (n.d.). 4-Biphenylcarboxylic acid, 4'-chloro-. Available at: [\[Link\]](#)
- González-García, A., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. *Pharmaceuticals*. Available at: [\[Link\]](#)
- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. *International Journal of Pharmaceutical Sciences Review and Research*. Available at: [\[Link\]](#)
- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. *Acta Pharmaceutica*. Available at: [\[Link\]](#)
- PubChem. (n.d.). 4-Hydroxybenzoic acid. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
- 2. researchgate.net [researchgate.net]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biosynth.com [biosynth.com]
- 10. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [4-(4-Chlorophenyl)-2-hydroxybenzoic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593986#4-4-chlorophenyl-2-hydroxybenzoic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com